德拉考昔
描述
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, primarily used in veterinary medicine. It is marketed under the trade name Deramaxx and is used to treat pain and inflammation associated with osteoarthritis in dogs, as well as to prevent pain following orthopedic or dental surgery . Deracoxib selectively inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain.
科学研究应用
Deracoxib has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of coxib-class NSAIDs.
Biology: Researchers use Deracoxib to study the biological pathways involved in inflammation and pain, particularly the role of COX-2.
Medicine: Deracoxib is used in veterinary medicine to manage pain and inflammation in dogs. Its selective inhibition of COX-2 makes it a valuable tool for studying the effects of COX-2 inhibition in various disease models.
Industry: Deracoxib is produced and marketed as a veterinary pharmaceutical, with ongoing research into improving its efficacy and safety profile
作用机制
Target of Action
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class . The primary targets of Deracoxib are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which mediate inflammation, pain, and fever .
Mode of Action
Deracoxib works by selectively inhibiting the COX-2 enzyme . This selective inhibition means it specifically targets the production of inflammatory prostaglandins without significantly affecting the protective prostaglandins produced by COX-1 . This selectivity helps to minimize the gastrointestinal side effects commonly associated with non-selective NSAIDs .
Biochemical Pathways
The inhibition of COX-2 by Deracoxib leads to a decrease in the production of prostaglandins involved in the inflammation pathway . This results in a reduction in the clinical signs associated with inflammation, including pain and swelling .
Pharmacokinetics
The pharmacokinetics of Deracoxib can be influenced by the age, weight, and overall health status of the dog, including liver and kidney function, which may affect the drug’s metabolism and excretion .
Result of Action
The result of Deracoxib’s action is the alleviation of pain and inflammation. By reducing the production of inflammatory prostaglandins, Deracoxib effectively reduces inflammation and pain . This improves the quality of life for dogs suffering from conditions like osteoarthritis or recovering from surgery .
Action Environment
Environmental factors such as the health status of the dog can influence the action, efficacy, and stability of Deracoxib . For instance, dogs with renal disease or impaired renal function are at increased risk for kidney-related side effects from NSAIDs, including Deracoxib . Therefore, it’s important to use Deracoxib under the guidance of a veterinarian, who can determine the appropriate dosage and duration of treatment based on the individual dog’s condition and response to therapy .
生化分析
Biochemical Properties
Deracoxib works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme . This enzyme is primarily involved in the production of prostaglandins that mediate inflammation, pain, and fever . By targeting COX-2, Deracoxib reduces the production of these inflammatory prostaglandins, thereby alleviating pain and inflammation .
Cellular Effects
Deracoxib has been found to have antitumor activity against transitional cell carcinoma . The most common adverse effects of treatment with Deracoxib are vomiting, anorexia, lethargy, and depression . Other adverse effects of Deracoxib are caused by its effects on the gastrointestinal tract, and include erosions or ulcerations of the lining of the stomach or intestines .
Molecular Mechanism
Deracoxib’s effects are caused by inhibition of cyclooxygenase (COX) enzymes . At the doses used to treat dogs, Deracoxib causes greater inhibition of COX-2 than of COX-1 . Deracoxib inhibits the production of PGE1 and 6-keto PGF1 by its inhibitory effects on prostaglandin biosynthesis .
Temporal Effects in Laboratory Settings
The metabolic pathways involve oxidation and further processing to form various metabolites . Despite being extensively metabolized, Deracoxib retains a long half-life, which supports once-daily dosing for continuous therapeutic effect .
Dosage Effects in Animal Models
Deracoxib is used in dogs for the control of pain and inflammation associated with osteoarthritis and for the prevention of pain following orthopedic surgery . The dosage for the control of postoperative pain and inflammation associated with orthopedic surgery is 3–4 mg/kg per day for up to 7 days . For the control of pain and inflammation associated with osteoarthritis, the dosage is 1–2 mg/kg per day .
Metabolic Pathways
Deracoxib undergoes hepatic metabolism, producing four major metabolites . The metabolic pathways involve oxidation and further processing to form various metabolites .
Transport and Distribution
Deracoxib is distributed at approximately 1.5 liters per kg in dogs . It undergoes hepatic metabolism, producing four major metabolites .
准备方法
The preparation of Deracoxib involves several synthetic steps:
Synthesis of 3-fluoro-4-methoxyacetophenone: This is achieved by reacting 2-fluorobenzene methyl ether with acetyl chloride in the presence of an acid catalyst, using methane chloride as the solvent.
Formation of 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione: This intermediate is synthesized by reacting 3-fluoro-4-methoxyacetophenone with ethyl difluoroacetate in the presence of an alkali, again using methane chloride as the solvent.
Industrial production methods focus on optimizing these reactions to ensure high yield and purity while minimizing costs and environmental impact.
化学反应分析
Deracoxib undergoes several types of chemical reactions:
Oxidation: Deracoxib can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Deracoxib, potentially altering its pharmacological properties.
Substitution: Deracoxib can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Deracoxib belongs to the coxib class of NSAIDs, which also includes compounds like celecoxib, rofecoxib, and valdecoxib. These compounds share a similar mechanism of action, selectively inhibiting COX-2 to reduce pain and inflammation. Deracoxib is unique in its specific use in veterinary medicine, particularly for dogs. Unlike some other coxibs, Deracoxib is not recommended for use in cats .
Celecoxib: Used in human medicine for conditions like arthritis and pain management.
Rofecoxib: Previously used in human medicine but withdrawn due to cardiovascular risks.
Valdecoxib: Also used in human medicine but withdrawn for safety reasons.
Deracoxib’s selectivity for COX-2 and its veterinary-specific applications make it a valuable tool in managing pain and inflammation in dogs, with ongoing research into its broader applications and safety profile .
属性
IUPAC Name |
4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQAZKAZLXFMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045975 | |
Record name | Deracoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169590-41-4 | |
Record name | Deracoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169590-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deracoxib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deracoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11395 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deracoxib | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deracoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3-(Difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DERACOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX29JB5XWV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Deracoxib?
A1: Deracoxib is a selective inhibitor of cyclooxygenase-2 (COX-2) [, , , , , , , , , ].
Q2: How does Deracoxib's selectivity for COX-2 translate into its therapeutic effects?
A2: COX-2 is an enzyme involved in the production of prostaglandins, which mediate pain and inflammation. By selectively inhibiting COX-2, Deracoxib reduces the production of these prostaglandins, leading to analgesic and anti-inflammatory effects [, , , , , , ].
Q3: Does Deracoxib affect COX-1, and what are the implications?
A3: Deracoxib demonstrates a higher selectivity for COX-2 over COX-1. While it may exhibit some inhibitory effects on COX-1 at higher concentrations, its primary target is COX-2. This selectivity aims to minimize potential gastrointestinal adverse effects associated with COX-1 inhibition [, , , , , , ].
Q4: Are there differences in how Deracoxib affects prostaglandin production in different tissues?
A4: Research suggests that the effects of Deracoxib on prostaglandin production can vary across different tissues. For instance, studies have shown that while Deracoxib effectively reduces prostaglandin E2 concentrations in blood and synovial fluid, it may have a less pronounced effect on gastric prostaglandin E1 and E2 synthesis [, ].
Q5: Beyond prostaglandin synthesis, are there other mechanisms through which Deracoxib exerts its effects?
A5: Research suggests that Deracoxib might have additional mechanisms of action beyond COX-2 inhibition. For example, some studies indicate that it may induce apoptosis in certain cancer cell lines and modulate the expression of proteins involved in cell cycle regulation [, , , ].
Q6: What is the molecular formula and weight of Deracoxib?
A6: The molecular formula of Deracoxib is C17H14F3N3O3S, and its molecular weight is 397.39 g/mol [].
Q7: Is there information available on the spectroscopic data of Deracoxib?
A7: The provided abstracts do not offer specific details on the spectroscopic data (e.g., NMR, IR) of Deracoxib.
Q8: What is the elimination half-life of Deracoxib in different species?
A9: The elimination half-life (t1/2) of Deracoxib varies across species. For instance, it is approximately 7.9 hours in cats, 12.49 hours in horses, and 6.3 hours in geese [, , ].
Q9: How is Deracoxib metabolized and excreted?
A9: The abstracts provided do not offer detailed information on the specific metabolic pathways or excretion routes of Deracoxib.
Q10: What in vitro models have been used to investigate the effects of Deracoxib?
A11: Various in vitro studies have employed cell lines, including canine osteosarcoma cells, mammary carcinoma cells, and chondrocytes, to investigate the effects of Deracoxib on cell viability, apoptosis, and inflammatory mediator production [, , , ].
Q11: What animal models have been used to assess the efficacy and safety of Deracoxib?
A12: Researchers have utilized a range of animal models, primarily in dogs, to evaluate Deracoxib. These models include dogs with sodium urate crystal-induced stifle synovitis, those undergoing dental or soft tissue surgery, and dogs with naturally occurring osteoarthritis or specific cancers [, , , , , , ].
Q12: What are the potential adverse effects associated with Deracoxib administration?
A13: While generally considered well-tolerated, potential adverse effects associated with Deracoxib have been reported, primarily gastrointestinal issues like vomiting, diarrhea, and in some cases, more serious complications like duodenal perforation. These effects are often dose-dependent [, , , ].
Q13: Are there specific risk factors that might increase the likelihood of adverse effects?
A14: Studies suggest that certain factors, such as the concurrent use of corticosteroids or other NSAIDs, administration of higher than approved dosages, and pre-existing gastrointestinal conditions, may increase the risk of adverse effects [, , , ].
Q14: Are there ongoing efforts to develop novel Deracoxib formulations or drug delivery systems?
A15: While the provided abstracts don't delve into specific novel formulations for Deracoxib, one abstract mentions an "oral rapidly dissolving formulation" []. This suggests ongoing efforts to optimize its delivery and potentially enhance its therapeutic profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。